5-Chlorobenzo[d]thiazole
Overview
Description
5-Chlorobenzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, where a chlorine atom is substituted at the fifth position of the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Chlorobenzo[d]thiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis, which is produced only by melanocytic cells . The inhibition of tyrosinase has been explored as a therapeutic strategy for diseases related to melanin production .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition results in a decrease in the production of melanin, a pigment responsible for skin color . The compounds MHY884 and MHY966, which are 5-chlorobenzo[d]thiazolyl compounds, have shown high mushroom tyrosinase inhibition and potent inhibitory effects on melanogenesis through the modulation of tyrosinase .
Biochemical Pathways
The biochemical pathway affected by this compound is the melanin synthesis pathway . The first two steps in this pathway involve the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, this compound disrupts this pathway, leading to a reduction in melanin production .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and a reduction in melanin levels . In particular, the compounds MHY884 and MHY966 effectively inhibited tyrosinase activity and reduced melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds via cyclization to form the benzothiazole ring, followed by chlorination at the fifth position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method includes the use of 4-chloro-2-aminobenzenethiol as a starting material, which undergoes cyclization in the presence of a catalyst such as sodium sulfite. This method provides higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
5-Chlorobenzo[d]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzothiazole: Lacks the chlorine substitution at the fifth position.
2-Aminobenzothiazole: Contains an amino group at the second position instead of a chlorine atom.
5-Methylbenzo[d]thiazole: Contains a methyl group at the fifth position instead of a chlorine atom.
Uniqueness of 5-Chlorobenzo[d]thiazole: The presence of the chlorine atom at the fifth position enhances the compound’s reactivity and allows for unique substitution reactions that are not possible with other benzothiazole derivatives. This makes this compound a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFYTDPSSFCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559706 | |
Record name | 5-Chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-51-8 | |
Record name | 5-Chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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